molecular formula C11H11ClO2S B13895238 6-(3-Chloropropoxy)-1-benzothiophen-5-ol

6-(3-Chloropropoxy)-1-benzothiophen-5-ol

Cat. No.: B13895238
M. Wt: 242.72 g/mol
InChI Key: GAGWEXFANVTWGA-UHFFFAOYSA-N
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Description

6-(3-Chloropropoxy)-1-benzothiophen-5-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloropropoxy)-1-benzothiophen-5-ol typically involves the nucleophilic substitution reaction of 1-bromo-3-chloropropane with the potassium salt of 1-benzothiophen-5-ol. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropoxy)-1-benzothiophen-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene ketones, while substitution reactions can produce a variety of benzothiophene derivatives with different functional groups.

Scientific Research Applications

6-(3-Chloropropoxy)-1-benzothiophen-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Chloropropoxy)-1-benzothiophen-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chloropropoxy)-1-benzothiophen-5-ol is unique due to its specific combination of a benzothiophene core with a chloropropoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H11ClO2S

Molecular Weight

242.72 g/mol

IUPAC Name

6-(3-chloropropoxy)-1-benzothiophen-5-ol

InChI

InChI=1S/C11H11ClO2S/c12-3-1-4-14-10-7-11-8(2-5-15-11)6-9(10)13/h2,5-7,13H,1,3-4H2

InChI Key

GAGWEXFANVTWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=C(C=C21)O)OCCCCl

Origin of Product

United States

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